molecular formula C7H9BrN2 B1504903 3-(Aminomethyl)-5-bromo-2-methylpyridine

3-(Aminomethyl)-5-bromo-2-methylpyridine

Cat. No.: B1504903
M. Wt: 201.06 g/mol
InChI Key: DDTSJJRCDJTGPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Aminomethyl)-5-bromo-2-methylpyridine is a functionalized pyridine derivative of high interest in medicinal chemistry and organic synthesis. This compound serves as a versatile chemical building block due to its two reactive sites: the bromo substituent and the aminomethyl group. The bromine atom is amenable to metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, which is widely used to create biaryl structures for pharmaceutical and materials science research . Concurrently, the primary amine group can undergo typical amine reactions, including amidation and sulfonylation, or act as a handle to introduce additional complexity. This bifunctionality makes it a valuable scaffold for constructing diverse compound libraries. Pyridine cores are recognized for their significant biological activities, which include antimicrobial, anticancer, and antithrombolytic properties, as demonstrated by various synthesized pyridine derivatives . As a specialty intermediate, this compound can be utilized in the discovery and development of new active molecules. This product is intended for research purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this compound with appropriate care, referring to the supplied Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

(5-bromo-2-methylpyridin-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-5-6(3-9)2-7(8)4-10-5/h2,4H,3,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTSJJRCDJTGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Br)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Scientific Research Applications

3-(Aminomethyl)-5-bromo-2-methylpyridine is used in scientific research across various disciplines.

Chemistry It serves as an intermediate in synthesizing complex organic molecules, such as pharmaceuticals and agrochemicals.

Biology It is used in studying enzyme inhibitors and receptor ligands.

Medicine It is investigated for potential use in drug development, particularly in designing novel therapeutic agents.

Industry It is utilized in producing specialty chemicals and materials.

Applications in Medicinal Chemistry

Given its biological activity, this compound has potential applications in:

Drug Development It can be used as a lead compound for developing new therapeutics targeting cancer and neurodegenerative diseases.

Chemical Synthesis It serves as a building block for synthesizing more complex organic molecules because of its unique chemical properties.

Chemical Reactions

This compound undergoes various chemical reactions:

Substitution Reactions The bromine atom can be substituted with nucleophiles like amines, thiols, or alkoxides.

  • Reagents and Conditions Sodium amide or potassium tert-butoxide in polar aprotic solvents can be used.
  • Major Products Formed This results in the formation of various substituted pyridines.

Oxidation and Reduction The aminomethyl group can be oxidized to form corresponding imines or reduced to form primary amines.

  • Oxidation Reagents Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
  • Reduction Reagents Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
  • Major Products This leads to the formation of imines or nitriles through oxidation and primary amines through reduction.

Coupling Reactions The compound can participate in coupling reactions like Suzuki-Miyaura or Heck reactions to form more complex structures.

Synthesis of Pyridine Derivatives via Suzuki Cross-Coupling

Comparison with Similar Compounds

Structural and Molecular Differences

The table below highlights key structural variations, molecular formulas, and properties of analogous pyridine derivatives:

Compound Name Substituents Molecular Formula Key Properties/Applications
3-(Aminomethyl)-5-bromo-2-methylpyridine 5-Br, 2-CH₃, 3-CH₂NH₂ C₇H₉BrN₂ Pharmaceutical intermediate; potential ligand for metal coordination .
3-Amino-2-bromo-5-methylpyridine 2-Br, 3-NH₂, 5-CH₃ C₆H₇BrN₂ Used in organic synthesis; PubChem CID: 12362448 .
5-Amino-3-bromo-2-methylpyridine 3-Br, 2-CH₃, 5-NH₂ C₆H₇BrN₂ Raw material for antitumor agents; synthesized via nitration and reduction .
2-Amino-5-bromo-6-methylpyridine 2-NH₂, 5-Br, 6-CH₃ C₆H₇BrN₂ Pharmaceutical intermediate; used in multi-step synthesis of heterocyclic compounds .
2-Amino-5-bromo-3-hydroxypyridine 2-NH₂, 5-Br, 3-OH C₅H₅BrN₂O Exhibits hydrogen-bonding in crystal structures; potential antimicrobial activity .
5-Bromo-2-methoxy-3-methylpyridine 5-Br, 2-OCH₃, 3-CH₃ C₇H₈BrNO Refractive index: 1.554; used in materials science (e.g., liquid crystals) .
2-Amino-5-bromopyridinium sulfonate salts Protonated 2-NH₂, 5-Br C₅H₆BrN₂⁺ Forms 3D hydrogen-bonded networks; studied for antibacterial applications .

Reactivity and Functional Group Analysis

  • Aminomethyl vs. Amino Groups: The aminomethyl group in this compound provides a flexible spacer for hydrogen bonding and metal coordination, unlike the rigid amino (-NH₂) group in 3-Amino-2-bromo-5-methylpyridine .
  • Bromine Position: Bromine at position 5 (as in the target compound) enhances electrophilic substitution reactivity compared to bromine at position 2 (e.g., 3-Amino-2-bromo-5-methylpyridine) .
  • Hydroxyl vs. Methoxy Groups: 2-Amino-5-bromo-3-hydroxypyridine’s hydroxyl group increases solubility in polar solvents, while 5-Bromo-2-methoxy-3-methylpyridine’s methoxy group improves stability under acidic conditions .

Preparation Methods

Conventional Bromination

  • Reagents and Conditions: 2-methylpyridine is treated with bromine in the presence of a Lewis acid catalyst such as iron(III) bromide.
  • Outcome: Bromination occurs at the 5-position of the pyridine ring to give 5-bromo-2-methylpyridine.
  • Challenges: Bromination can lead to mixtures of regioisomers (3-bromo and 5-bromo), complicating purification. The use of aluminum chloride as a catalyst has drawbacks such as high consumption and poor catalytic efficiency, leading to low yields and multiple by-products.

Improved Industrial Method via Multi-step Synthesis

A more refined industrial approach to obtain 5-bromo-2-methylpyridine (or its regioisomer 3-bromo derivative) involves the following:

  • Step 1: Condensation of diethyl malonate with 2-chloro-3-nitropyridine in the presence of a basic metal (e.g., sodium or potassium) in toluene, followed by acidic decarboxylation to yield 2-methyl-3-nitropyridine.
  • Step 2: Catalytic hydrogenation of 2-methyl-3-nitropyridine using Pd/C in methanol under mild conditions (20–40 °C, 0.5 MPa H2) to produce 2-methyl-3-aminopyridine.
  • Step 3: Diazotization of 2-methyl-3-aminopyridine with bromine and sodium nitrite at low temperatures (-10 to 0 °C), followed by pH adjustment and extraction to afford 2-methyl-3-bromopyridine.

This method provides high regioselectivity, high yield (up to 95%), and is suitable for scale-up industrial production due to mild conditions and simple post-processing.

Aminomethylation to Introduce the Aminomethyl Group

The aminomethyl group at the 3-position (relative to the methyl group at position 2 and bromine at position 5) is typically introduced by:

  • Reaction of the brominated intermediate (5-bromo-2-methylpyridine) with formaldehyde and ammonia or ammonium salts.
  • This step proceeds via nucleophilic substitution or Mannich-type reaction, where the aminomethyl moiety is installed at the 3-position.

Detailed Industrial Preparation Route

Step Reaction Conditions Yield Notes
1 Condensation and Decarboxylation Diethyl malonate + Na or K metal, toluene, 90–120 °C, acidic work-up 92–95% Produces 2-methyl-3-nitropyridine
2 Catalytic Hydrogenation Pd/C catalyst, methanol solvent, 20–40 °C, 0.5 MPa H2, 15 h 94–97% Produces 2-methyl-3-aminopyridine
3 Diazotization and Bromination 48% HBr, bromine addition at -10 to 0 °C, sodium nitrite addition, pH adjustment, extraction 95% Produces 2-methyl-3-bromopyridine with high regioselectivity
4 Aminomethylation Reaction of brominated intermediate with formaldehyde and ammonia Not explicitly quantified Introduces aminomethyl group at 3-position

Research Findings and Advantages

  • The multi-step synthesis avoids direct bromination of 2-methylpyridine, which suffers from regioselectivity issues.
  • Use of diethyl malonate and 2-chloro-3-nitropyridine as starting materials allows for controlled introduction of substituents.
  • Catalytic hydrogenation using Pd/C is highly efficient and mild, preventing over-reduction or side reactions.
  • Diazotization-bromination sequence ensures selective substitution at the amino group position, yielding the desired bromo derivative.
  • The overall process is suitable for industrial scale-up due to moderate reaction conditions, simple work-up, and high yields.
  • The cost-effectiveness is enhanced by inexpensive raw materials and catalysts, as well as environmentally friendly solvents.

Summary Table of Key Parameters

Parameter Typical Range/Value Comments
Diethyl malonate to base molar ratio 5–6 : 1.1–1.3 Ensures complete condensation
Reaction temperature (condensation) 90–120 °C Controlled heating for decarboxylation
Hydrogenation temperature 20–40 °C Mild conditions to avoid side reactions
Hydrogenation pressure 0.5 MPa Sufficient for catalytic reduction
Diazotization temperature -10 to 0 °C Low temperature to control reaction rate
Bromine equivalents ~3 mol per mol amine Excess to ensure complete substitution
Overall yield >90% per step High efficiency for industrial viability

Q & A

Q. Table 1: Key Spectral Data for this compound

TechniqueKey Peaks/FeaturesReference
¹H NMR (CDCl₃)δ 2.4 (s, CH₃), δ 4.1 (s, NH₂CH₂)
ESI-MS[M+H⁺] m/z 217.03 (calc. 217.04)
IR3350 cm⁻¹ (N-H stretch), 1550 cm⁻¹ (C-Br)

Q. Table 2: Optimized Reaction Conditions for Bromination

ParameterStandard ProtocolOptimized Protocol
Temperature40°C60°C
CatalystNoneK₂CO₃ (1.5 eq)
Yield62%88%
Purity (HPLC)95%99%
Reference

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